molecular formula C9H10ClNO3 B13560280 Methyl 3-(2-chloropyridin-3-yl)-3-hydroxypropanoate

Methyl 3-(2-chloropyridin-3-yl)-3-hydroxypropanoate

Cat. No.: B13560280
M. Wt: 215.63 g/mol
InChI Key: IIWAPQHLZCPFFO-UHFFFAOYSA-N
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Description

Methyl 3-(2-chloropyridin-3-yl)-3-hydroxypropanoate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloropyridine ring attached to a hydroxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-chloropyridin-3-yl)-3-hydroxypropanoate typically involves the reaction of 2-chloropyridine-3-carboxylic acid chloride with methyl acetoacetate. This reaction is carried out in the presence of a base such as triethylamine in a solvent like tetrahydrofuran at low temperatures to avoid the formation of complex mixtures . The resulting product is then purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems ensures consistent quality and yield of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(2-chloropyridin-3-yl)-3-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Methyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate.

    Reduction: this compound.

    Substitution: Methyl 3-(2-aminopyridin-3-yl)-3-hydroxypropanoate.

Scientific Research Applications

Methyl 3-(2-chloropyridin-3-yl)-3-hydroxypropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(2-chloropyridin-3-yl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The chloropyridine moiety can interact with enzymes and receptors, modulating their activity. The hydroxypropanoate group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Methyl 3-(2-chloropyridin-3-yl)-3-hydroxypropanoate can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

methyl 3-(2-chloropyridin-3-yl)-3-hydroxypropanoate

InChI

InChI=1S/C9H10ClNO3/c1-14-8(13)5-7(12)6-3-2-4-11-9(6)10/h2-4,7,12H,5H2,1H3

InChI Key

IIWAPQHLZCPFFO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1=C(N=CC=C1)Cl)O

Origin of Product

United States

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